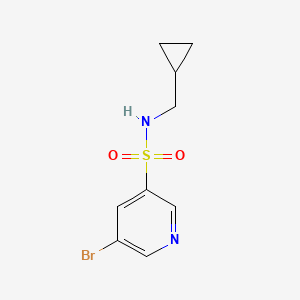

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHZMORWTILVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Bromination

Pyridine derivatives undergo electrophilic substitution at the 3-position due to meta-directing effects. Sulfonation of pyridine with oleum (fuming sulfuric acid) yields pyridine-3-sulfonic acid, which is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Subsequent bromination at the 5-position is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Example Protocol

-

Sulfonation : Pyridine (1 equiv) is heated with oleum (20% SO₃) at 150°C for 6 hours.

-

Chlorination : Pyridine-3-sulfonic acid (1 equiv) is refluxed with PCl₅ (2.2 equiv) in dichloromethane (DCM) for 4 hours.

-

Bromination : Pyridine-3-sulfonyl chloride (1 equiv) is treated with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C for 2 hours.

Bromination Prior to Sulfonation

An alternative approach involves brominating 3-nitropyridine followed by sulfonation and reduction. This method avoids competing directing effects during electrophilic substitution.

Key Steps

-

Nitration : Pyridine is nitrated at the 3-position using HNO₃/H₂SO₄.

-

Bromination : 3-Nitropyridine undergoes bromination at the 5-position with Br₂/FeBr₃.

-

Sulfonation and Reduction : The nitro group is reduced to an amine (Pd/C, H₂), followed by sulfonation and chlorination.

Advantage : Higher regioselectivity for bromine placement.

Cyclopropylmethylamine Synthesis

Cyclopropylmethylamine is typically synthesized via:

-

Gabriel Synthesis : Cyclopropylmethyl bromide reacts with phthalimide, followed by hydrazinolysis.

-

Reductive Amination : Cyclopropanecarboxaldehyde reacts with ammonia under hydrogenation conditions (PtO₂ catalyst).

Sulfonamide Coupling

The final step involves reacting 5-bromopyridine-3-sulfonyl chloride with cyclopropylmethylamine in a nucleophilic substitution:

Optimized Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA, 2.0 equiv) to scavenge HCl.

-

Temperature : 0°C to room temperature (RT).

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water.

Alternative Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo Suzuki-Miyaura coupling with boronic acids, but this method is less applicable here due to the sulfonamide’s sensitivity to basic conditions. However, Stille or Negishi couplings using organozinc reagents (e.g., cyclopropylmethylzinc bromide) may introduce the cyclopropylmethyl group early in the synthesis.

Example

5-Bromo-3-nitropyridine + cyclopropylmethylzinc chloride → 5-bromo-3-nitro-N-(cyclopropylmethyl)pyridine (PdCl₂/dppf catalyst, THF, 70°C).

One-Pot Sulfonylation and Bromination

Combining sulfonation and bromination in a single pot reduces purification steps. A mixture of pyridine, SO₃, and Br₂ in H₂SO₄ at 100°C for 8 hours yields 5-bromopyridine-3-sulfonic acid, which is then chlorinated.

Efficiency : Lower yield (~45%) due to side reactions.

Challenges and Optimization

-

Regioselectivity : Competing bromination at the 4-position requires careful control of Lewis acid catalysts and temperature.

-

Sulfonyl Chloride Stability : Hydrolysis to sulfonic acid necessitates anhydrous conditions during storage and reaction.

-

Amine Reactivity : Cyclopropylmethylamine’s steric hindrance may slow sulfonamide formation, necessitating excess amine or prolonged reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. For example, a related compound was shown to inhibit the PI3K/mTOR pathway, leading to apoptosis in cancer cells such as HCT-116 and MCF-7 .

Case Study: PI3K/mTOR Inhibition

- Compound: 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide

- Target: PI3K/mTOR signaling pathway

- Findings: Induced apoptosis in HCT-116 cells at IC50 = 20 nM.

TRPM8 Antagonistic Activity

Another area of interest is the antagonistic activity against the transient receptor potential melastatin 8 (TRPM8) channel, which is implicated in cold sensation and pain pathways. Compounds similar to this compound have demonstrated effectiveness in modulating TRPM8 activity, suggesting potential applications in pain management and neuropathic conditions .

Table 2: TRPM8 Modulation Studies

| Study Reference | Compound Tested | Effect on TRPM8 | Application Area |

|---|---|---|---|

| Patent | Related sulfonamide | Antagonistic | Neuropathic pain relief |

Medicinal Chemistry Applications

The versatility of sulfonamides makes them valuable in drug design. The unique structure of this compound allows for modifications that can enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at the pyridine ring or sulfonamide group can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic targets.

Table 3: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| Bromine substitution | Increased potency against cancer |

| Cyclopropylmethyl group | Enhanced TRPM8 antagonism |

Mechanism of Action

The mechanism of action of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The bromine atom and cyclopropylmethyl group contribute to the compound’s overall reactivity and binding affinity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide with key analogs, focusing on structural variations, physicochemical properties, and biological activity.

A. 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Enantiomers 10a and 10b)

B. N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4)

- Substituents : Methoxy group at pyridine 2-position; 2,4-difluorophenyl on sulfonamide.

- Synthesis : High yield (91%) via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride .

- Potential Implications: The electron-withdrawing fluorine atoms may enhance binding affinity, though biological data are unavailable.

C. 5-Bromo-N-(4-piperidinyl)-3-pyridinesulfonamide

D. 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

- Substituents : 1-Ethylpiperidin-3-yl group.

- Properties : XLogP3 = 1.5; molecular weight = 348.26; moderate lipophilicity suggests improved membrane permeability .

Physicochemical and Structural Comparisons

*Estimated molecular weight based on formula C9H11BrN2O2S.

†Predicted using analogous compounds.

Key Structural and Functional Insights

- Cyclopropylmethyl vs. However, the phenyl group in 10a/10b enables π-π stacking in kinase binding pockets .

- Halogen Effects : Bromine at pyridine 5-position (common across analogs) likely contributes to hydrophobic interactions. Chlorine in 10a/10b may enhance electronegativity but reduces metabolic stability compared to methoxy or piperidinyl groups .

Biological Activity

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, and a pyridine ring with a sulfonamide functional group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN₃O₂S |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 1251249-03-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

- Cell Lines Tested : The efficacy was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values : Reported IC50 values range from 5 to 15 µM, indicating moderate potency in inhibiting cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Signal Transduction Modulation : It can modulate pathways such as the MAPK/ERK pathway, leading to altered cell survival and proliferation rates.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2021), the antimicrobial activity of this compound was evaluated against multiple strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 cells. The researchers found that treatment with the compound resulted in increased apoptosis markers and decreased cell viability, suggesting its potential as a therapeutic agent for breast cancer.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via sulfonylation of 5-bromopyridine-3-sulfonyl chloride with cyclopropylmethylamine. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane (DCM) as a solvent under nitrogen atmosphere to minimize hydrolysis of the sulfonyl chloride intermediate .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity. Validate purity using LCMS and ¹H NMR (e.g., characteristic singlet for cyclopropylmethyl protons at δ 0.4–0.6 ppm) .

Q. How can the molecular structure and absolute configuration of the compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths and angles (e.g., Br-C bond ≈ 1.89 Å, S-N bond ≈ 1.63 Å) .

- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with quantum chemical simulations (e.g., TD-DFT at B3LYP/6-31G* level) to assign absolute configurations .

- Optical Rotation (OR) : Measure specific rotation ([α]D) and correlate with calculated values from stereoisomer models .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer :

- Enantiomer Activity Comparison : Synthesize R- and S-enantiomers (via chiral resolution or asymmetric synthesis) and test against target enzymes (e.g., PI3Kα kinase). For example, R-enantiomers may show IC₅₀ values 2–3× lower than S-enantiomers due to steric and electronic interactions in the kinase ATP-binding pocket .

- Molecular Docking : Use software like AutoDock Vina to model binding modes. The R-enantiomer may form a hydrogen bond with Lys802 in PI3Kα, while the S-enantiomer exhibits unfavorable van der Waals clashes .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Reassessment : Verify compound purity via HPLC (AUC ≥95%) and confirm absence of regioisomers (e.g., 2-bromo vs. 5-bromo derivatives) using high-resolution mass spectrometry (HRMS) .

- Stereochemical Contamination : Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Even 5% contamination of the inactive enantiomer can skew IC₅₀ results .

- Biological Replicates : Perform dose-response assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer activity) to minimize variability .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values for this compound vary between studies?

- Methodological Answer :

- Experimental Variables : Differences in assay conditions (e.g., ATP concentration in kinase assays) can alter IC₅₀. Standardize assays using controls like LY294002 for PI3Kα .

- Structural Analogues : Confusion with structurally similar compounds (e.g., 5-bromo-2-chloro derivatives) may lead to misattributed activity. Cross-validate using ¹H NMR to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.